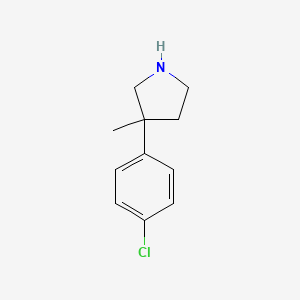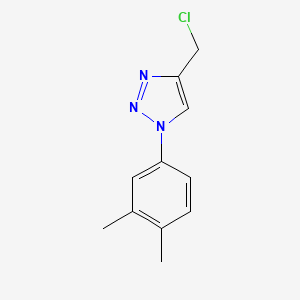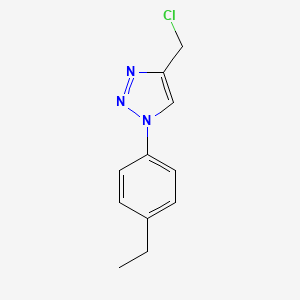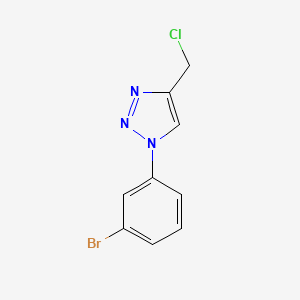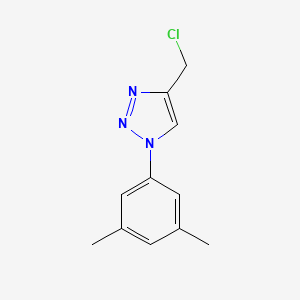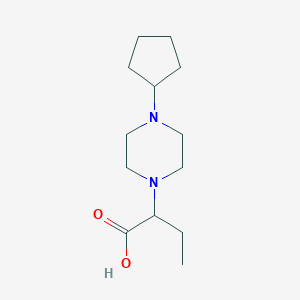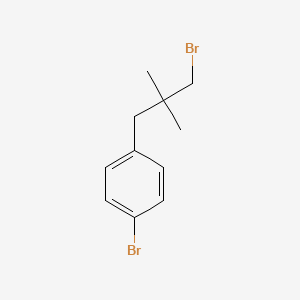
1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene
Übersicht
Beschreibung
1-Bromo-4-(3-bromo-2,2-dimethylpropyl)benzene is a chemical compound with the molecular formula C11H15Br. It has an average mass of 227.141 Da and a monoisotopic mass of 226.035706 Da . It is also known by other names such as 1-Brom-4-(2,2-dimethylpropyl)benzol in German, 1-Bromo-4-(2,2-diméthylpropyl)benzène in French, and Benzene, 1-bromo-4-(2,2-dimethylpropyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a 2,2-dimethylpropyl group . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 227.14 . The melting point is reported to be between 62-63 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of brominated benzene derivatives have been a subject of interest due to their applications in organic synthesis and materials science. For instance, Patil et al. detailed the synthesis and comprehensive characterization, including DFT studies, of 1-bromo-4-(3,7-dimethyloctyl)benzene, underscoring its utility as a precursor in the bottom-up synthesis of graphene nanoribbons with controlled edge morphology (Patil, Barone, Fahlman, & Uthaisar, 2012).
Fluorescence Properties
- The fluorescence properties of brominated benzene derivatives have been explored, highlighting their potential in materials science, especially in the development of fluorescent materials and sensors. Zuo-qi's research on 1-Bromo-4-(2,2-diphenylvinyl) benzene exemplifies this application, demonstrating its significant solid-state fluorescence intensity, indicative of aggregation-induced emission (AIE) characteristics (Liang Zuo-qi, 2015).
Organometallic Synthesis
- Brominated benzene compounds also play a crucial role in the synthesis of organometallic compounds. Fink et al. reported the synthesis and electrochemical studies of ethynylferrocene compounds of 1,3,5-tribromobenzene, providing insights into the electronic communication between iron(II) centers in these molecules (Fink, Long, Martin, Opromolla, White, Williams, & Zanello, 1997).
Material Science Applications
- The development and study of coordination polymers with brominated benzene derivatives highlight their utility in selective sorption and fluorescence sensing, demonstrating their potential in environmental and analytical applications. Hua et al. synthesized zinc(II) coordination polymers using mixed ligands including a brominated benzene derivative, showcasing selective CO2 adsorption and fluorescence sensing capabilities (Hua, Zhao, Kang, Lu, & Sun, 2015).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-bromo-4-(3-bromo-2,2-dimethylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2/c1-11(2,8-12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAIEPOZETXBMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
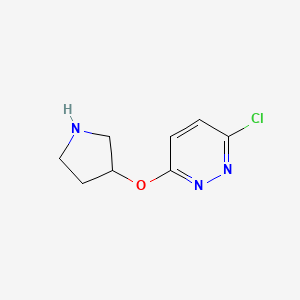
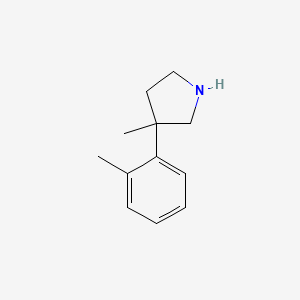

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)
![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)
